Methylliberine

描述

准备方法

Synthetic Routes and Reaction Conditions: Methylliberine can be synthesized through various chemical routes. One common method involves the methylation of theacrine, another purine alkaloid. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as coffee beans and tea leaves. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

化学反应分析

Types of Reactions: Methylliberine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the purine ring structure, leading to different analogs.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound N-oxide, while reduction can produce dihydrothis compound .

科学研究应用

Cognitive Enhancement

Recent studies have demonstrated that methylliberine supplementation can significantly improve various indices of cognitive performance:

- Study Overview : A double-blind, randomized trial involving 25 healthy participants assessed the effects of 100 mg of this compound on cognitive function and well-being. The results indicated significant improvements in subjective feelings of energy, concentration, motivation, and mood compared to a placebo .

- Key Findings :

Physical Performance

This compound is also being explored for its potential applications in sports nutrition:

- Energy Drinks and Pre-workouts : Due to its ability to enhance energy levels without the jitteriness associated with caffeine, this compound is being incorporated into energy drinks and pre-workout supplements. Its synergistic effects with caffeine have been noted to improve endurance and focus during physical activities .

- Case Study : In a study examining the combination of this compound with caffeine and theacrine (TeaCrine®), participants reported increased energy levels and improved performance in endurance tasks compared to those taking caffeine alone .

Safety Profile

Research indicates that this compound has a favorable safety profile:

- A study assessing the short-term supplementation of this compound found no clinically significant changes in cardiovascular function or blood biomarkers over four weeks of continuous use. This suggests that it can be safely consumed without adverse effects on health markers .

Summary Table of Applications

作用机制

Methylliberine is believed to exert its effects primarily through its interaction with adenosine receptors in the brain, similar to caffeine and theacrine . By antagonizing these receptors, this compound can increase alertness and reduce fatigue. Additionally, it may modulate dopamine levels, enhancing mood and cognitive function .

相似化合物的比较

Caffeine: A well-known stimulant found in coffee and tea.

Theacrine: Another purine alkaloid with similar stimulant properties but a different metabolic profile.

Liberine: Structurally related to methylliberine, with similar but less potent effects.

Uniqueness of this compound: this compound is unique due to its rapid onset of action and shorter half-life compared to caffeine, making it suitable for applications where quick but short-lived stimulation is desired . Additionally, its ability to modulate dopamine levels without causing significant jitteriness or a crash makes it a preferred choice in nootropic and energy supplement formulations .

生物活性

Methylliberine, a compound found in various plants such as coffee and tea, has garnered attention for its potential biological activities, particularly in enhancing mood, energy, and cognitive function. This article synthesizes recent research findings on the biological activity of this compound, including pharmacokinetics, effects on well-being, and safety evaluations.

Overview of this compound

This compound is structurally similar to caffeine and theacrine, classified as a purine alkaloid. It is primarily known for its stimulant properties and is marketed under the brand name Dynamine®. Its potential effects on mood and cognitive performance have led to increased interest in its use as a dietary supplement.

Pharmacokinetics

Recent studies have characterized the pharmacokinetic profile of this compound. After oral administration, peak plasma concentrations (Cmax) are reached within approximately 0.6 to 0.9 hours, with a half-life ranging from 1.0 to 1.5 hours . The pharmacokinetics are linear and not significantly altered by co-administration with caffeine or theacrine .

| Parameter | Value (100 mg dose) |

|---|---|

| Cmax | 55.3 ± 34.6 ng/mL |

| Tmax | 0.8–0.9 hours |

| Half-life | 1.4 ± 0.5 hours |

| Volume of Distribution | 556 ± 254 L |

| Clearance | 426 ± 262 L/h |

Effects on Mood and Cognitive Function

A double-blind, placebo-controlled trial involving 25 healthy participants assessed the acute effects of this compound on various indices of well-being. The study found that this compound significantly improved subjective feelings of energy , concentration , motivation , and mood compared to a placebo .

Key Findings:

- Energy Levels : Participants reported increased energy at 1 hour and sustained energy at 3 hours post-ingestion.

- Concentration : Significant improvements were noted at both 1 hour and 3 hours.

- Mood Enhancement : Positive mood changes were observed at multiple time points (1, 2, and 3 hours).

- Cognitive Function : No significant improvements in cognitive tasks were recorded, indicating that while this compound enhances affective states, it does not necessarily improve cognitive performance .

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological studies. A comprehensive evaluation indicated no mutagenic or clastogenic activity in vitro or in vivo up to high doses (700 mg/kg) .

Toxicological Study Highlights:

- NOAEL (No Observed Adverse Effect Level) : Determined to be 225 mg/kg for females and 150 mg/kg for males based on a 90-day repeated-dose oral toxicity study in rats.

- Clinical Observations : No mortality or significant adverse clinical effects were observed during the studies, supporting its safety for human consumption at recommended doses.

Case Studies and Research Insights

Several case studies further illustrate the effects of this compound:

- Study on Mood Enhancement : In a controlled environment where participants consumed this compound before performing tasks requiring focus, results showed enhanced mood and energy levels without adverse side effects .

- Comparison with Caffeine : When combined with caffeine, this compound did not exacerbate jitteriness or increase blood pressure, differentiating it from traditional stimulants .

属性

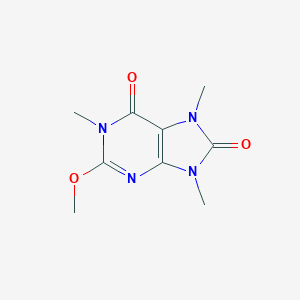

IUPAC Name |

2-methoxy-1,7,9-trimethylpurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXCXPGLSBNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045665 | |

| Record name | Methylliberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51168-26-4 | |

| Record name | Methylliberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051168264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylliberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLLIBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY9AJC5PA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。